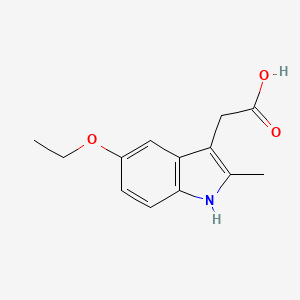

(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid

描述

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both indole and carboxylic acid functional groups. The compound's systematic name reflects its structural composition, beginning with the indole ring system as the parent structure. The 1H-indole designation indicates the tautomeric form where the hydrogen atom is specifically positioned on the nitrogen atom of the pyrrole ring within the indole system.

The nomenclature systematically describes the substitution pattern, with the ethoxy group (-OCH2CH3) positioned at carbon-5 of the benzene ring portion of the indole system, and a methyl group (-CH3) at carbon-2 of the pyrrole ring. The acetic acid moiety is attached to carbon-3 of the indole ring through a methylene bridge, creating the characteristic indole-3-acetic acid structural framework. Alternative systematic names include 2-(5-ethoxy-2-methyl-1H-indol-3-yl)ethanoic acid, which emphasizes the ethanoic acid component of the structure.

The numbering system for the indole ring follows standard conventions where the nitrogen atom is designated as position 1, and numbering proceeds around the pyrrole and benzene rings in a systematic manner. This standardized approach ensures consistency in chemical literature and database entries, facilitating accurate identification and cross-referencing of the compound across different chemical information systems.

Molecular Formula and Structural Isomerism

The molecular formula C13H15NO3 defines the exact atomic composition of this compound, indicating the presence of thirteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms. This molecular formula represents a molecular weight of 233.27 g/mol, which has been consistently reported across multiple chemical databases and literature sources.

Within the context of structural isomerism, this compound represents one specific arrangement of atoms that differs from other possible isomers sharing the same molecular formula. The structural framework consists of a bicyclic indole ring system with specific substitution patterns that create unique spatial arrangements and electronic properties. The ethoxy substituent at position 5 of the benzene ring provides different steric and electronic characteristics compared to methoxy or other alkoxy substituents that might occupy the same position.

The positioning of the methyl group at carbon-2 of the indole ring system creates specific steric interactions that influence the overall molecular conformation and potential biological activity. This substitution pattern distinguishes the compound from related indole-3-acetic acid derivatives such as 5-methoxy-2-methyl-3-indoleacetic acid, which contains a methoxy group instead of an ethoxy group at position 5. The acetic acid side chain at position 3 maintains the characteristic indole-3-acetic acid structural motif while the specific substitution pattern creates unique three-dimensional molecular properties.

CAS Registry Number and Alternative Identifiers

The compound is officially registered in the Chemical Abstracts Service database under CAS Registry Number 34024-46-9, which serves as the primary unique identifier for this specific chemical substance. This registration number provides an unambiguous reference that distinguishes this compound from all other chemical compounds, including closely related structural analogs and isomers.

Several alternative chemical identifiers are associated with this compound in various databases and chemical information systems. The MDL number MFCD02664397 provides an additional unique identifier used in chemical inventory systems and research databases. The compound is also referenced by alternative systematic names including 2-(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid and 2-(5-ethoxy-2-methyl-1H-indol-3-yl)ethanoic acid, which reflect different nomenclature conventions while describing the same chemical structure.

Database entries also include the research code NSC22873, which appears in scientific literature and chemical screening databases. These multiple identifier systems ensure comprehensive cross-referencing capabilities across different chemical information platforms and research applications. The availability of multiple identifier systems facilitates accurate compound identification in various research contexts and database searches.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of indole-3-acetic acid derivatives provides important insights into molecular geometry and conformational preferences. Research on related compounds in this chemical class has revealed that the indole ring system typically maintains a planar conformation with minimal deviation from planarity. The nine-membered indole ring system in similar compounds shows maximum deviations of approximately 0.019 Angstroms from the mean plane, indicating the rigid aromatic character of this structural component.

Conformational analysis of indole-3-acetic acid derivatives has demonstrated that the acetic acid side chain exhibits rotational flexibility around the carbon-carbon bonds connecting it to the indole ring system. Computational studies using density functional theory calculations have identified multiple conformational minima separated by energy barriers in the range of 10-15 kilojoules per mole. The ethoxy substituent at position 5 introduces additional conformational complexity due to the flexibility of the ethyl chain and its potential interactions with other molecular components.

The crystal packing arrangements of related indole compounds typically involve intermolecular hydrogen bonding interactions, particularly between the carboxylic acid groups and the indole nitrogen atoms. These interactions create chain-like structures that influence the solid-state properties and stability of the crystalline material. The presence of the ethoxy group may introduce additional intermolecular interactions through its oxygen atom, potentially affecting crystal packing arrangements and physical properties.

属性

IUPAC Name |

2-(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-17-9-4-5-12-11(6-9)10(7-13(15)16)8(2)14-12/h4-6,14H,3,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQVPTYRFOINMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=C2CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20281753 | |

| Record name | (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34024-46-9 | |

| Record name | 34024-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20281753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The preparation of this compound is well-established through classical organic synthesis routes involving indole core construction, selective substitution, and side chain introduction via alkylation and hydrolysis. Optimization of reaction conditions such as catalyst, solvent, and temperature is essential for maximizing yield and purity. Analytical techniques including NMR, MS, and IR spectroscopy provide robust confirmation of the compound's structure.

This synthesis strategy is supported by diverse research findings and industrial practices, offering a reliable framework for laboratory and scale-up production of this important indole derivative.

化学反应分析

Types of Reactions

(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Organic Synthesis

(5-Ethoxy-2-methyl-1H-indol-3-yl)acetic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction: Reduction reactions can yield alcohols or amines using lithium aluminum hydride.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄ | Carboxylic acids, ketones |

| Reduction | LiAlH₄ | Alcohols, amines |

| Substitution | Halogens | Halogenated indoles |

Research has indicated that this compound exhibits notable biological activities:

Anticancer Properties:

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma cells. Mechanisms of action include:

- Induction of apoptosis

- Cell cycle arrest at the G0/G1 phase

Case Study:

A study highlighted its cytotoxic effects against hepatocellular carcinoma (HCC) cells, showing significant inhibition of cell viability at concentrations as low as 10 μM . The study also indicated that the compound activates specific pathways related to oxidative stress, enhancing its anticancer efficacy.

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic effects in drug development:

- Lead Compound for Anticancer Drugs: Its structure allows it to be modified for enhanced activity against cancer.

Pharmacological Activities:

Research suggests that derivatives of this compound possess antibacterial and antifungal properties, making them candidates for further pharmacological evaluation .

作用机制

The mechanism of action of (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substitutions at Position 5 of the Indole Ring

2-(5-Methoxy-1H-indol-3-yl)acetic Acid (CAS: 2882-15-7)

- Molecular Formula: C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol

- Key Differences : Replaces the ethoxy group with methoxy at position 3.

- The similarity score (0.98) indicates nearly identical electronic profiles ().

(5-Fluoro-1H-indol-3-yl)acetic Acid

- Molecular Formula: C₁₀H₈FNO₂

- Molecular Weight : 193.17 g/mol

- Key Differences : Fluorine replaces the ethoxy group at position 4.

- Impact : Fluorine’s electronegativity increases metabolic stability and alters receptor binding. This compound is used in neuroprotective and antiproliferative studies ().

(5-Phenyl-1H-indol-3-yl)acetic Acid (CAS: 168649-23-8)

- Molecular Formula: C₁₆H₁₃NO₂

- Molecular Weight : 251.28 g/mol

- Key Differences : A phenyl group replaces the ethoxy substituent.

Substitutions at Position 2 of the Indole Ring

2-(5-Ethoxy-6-methyl-1H-indol-3-yl)acetic Acid

- Molecular Formula: C₁₃H₁₅NO₃ (hypothetical)

- Key Differences : Methyl group shifted to position 5.

- Impact : Altered steric hindrance may affect binding to enzymes like cyclooxygenase (COX) ().

Methyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate (CAS: 7588-36-5)

Functional Group Modifications

Ethyl 2-(5-Methoxy-2-methyl-1H-indol-3-yl)acetate

- Molecular Formula: C₁₄H₁₇NO₃

- Molecular Weight : 247.29 g/mol

- Key Differences : Ethyl ester instead of carboxylic acid.

- Impact : Improved cell membrane permeability but requires metabolic activation for therapeutic activity ().

5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl Acetic Acid

- Molecular Formula : C₁₄H₁₁N₂O₃S₂

- Key Differences: Incorporates a thiazolidinone ring fused to the indole.

- Impact: Exhibits dual inhibitory activity (e.g., COX-2 and antimicrobial targets) due to the thioxothiazolidinone moiety ().

Structural and Functional Comparison Table

生物活性

(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid is a derivative of indole characterized by an ethoxy group at the 5-position and a methyl group at the 2-position. Its molecular formula is C12H15NO3, with a molecular weight of approximately 221.25 g/mol. Indole derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.

The compound features a carboxylic acid functional group, which is crucial for its reactivity and biological interactions. The electronic properties imparted by the indole structure and its substituents influence its biological activity. Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in inflammation and oxidative stress pathways .

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. For instance, modifications at the indole ring can enhance cytotoxicity against various cancer cell lines. Research indicates that certain indole derivatives induce cell death through mechanisms such as methuosis—a form of cell death characterized by cytoplasmic vacuolization .

A study evaluating similar indole compounds demonstrated that alterations at specific positions on the indole ring could drastically change their growth inhibitory activity against glioblastoma cells. The study reported that compounds with ethoxy substitutions exhibited intermediate activity, suggesting potential for further development .

Anti-inflammatory and Antioxidant Effects

Indole derivatives are also recognized for their anti-inflammatory and antioxidant properties. These compounds can modulate pathways related to oxidative stress, potentially reducing inflammation and cellular damage . The interactions of this compound with inflammatory mediators warrant further investigation to elucidate its efficacy in inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are not fully understood but may involve:

- Enzyme Inhibition : Indole derivatives often act as inhibitors of enzymes involved in critical metabolic pathways.

- Receptor Modulation : They may bind to specific receptors, altering their activity and influencing downstream signaling cascades.

- Gene Expression Changes : Indoles can affect gene expression profiles, leading to altered cellular responses.

Case Studies

Several studies have explored the biological activity of structurally similar indole derivatives:

| Compound | Activity | IC50 Value | Cell Line |

|---|---|---|---|

| 5-Methoxy Indole Derivative | Anticancer | 10 μM | U251 Glioblastoma |

| 8-Hydroxyquinoline Indole Derivative | Anticancer | 4.87 μM | Colo320 |

| Indolyl-Pyridinyl-Propenones | Methuosis Induction | Varies | Various Tumor Cell Lines |

These case studies highlight the potential of indole derivatives in cancer therapy, emphasizing the need for continued research into their mechanisms and efficacy.

常见问题

Basic: What synthetic methodologies are recommended for preparing (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid?

Answer:

Synthesis typically involves functionalizing the indole core. A common approach includes:

- Step 1: Ethoxylation at the indole’s 5-position using ethyl bromide or ethyl iodide under basic conditions (e.g., NaH/DMF) .

- Step 2: Acetic acid side-chain introduction via alkylation or condensation. For example, reacting 5-ethoxy-2-methylindole with bromoacetic acid in the presence of a base (e.g., K₂CO₃) .

- Step 3: Purification via recrystallization (e.g., DMF/acetic acid mixtures) or column chromatography .

Key validation involves NMR (¹H/¹³C) and mass spectrometry to confirm regiochemistry and purity .

Advanced: How can discrepancies in reported biological activities of this compound be systematically addressed?

Answer:

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

- Comparative Assays: Replicate studies under standardized conditions (e.g., pH, temperature) using identical cell lines (e.g., HEK293 for receptor binding) .

- Metabolite Profiling: Use LC-MS/MS to rule out degradation products or metabolites influencing activity .

- Structural Confirmation: Ensure batch-to-batch consistency via XRD or FT-IR to exclude isomerization or impurities .

Basic: What analytical techniques are optimal for characterizing this compound’s structural integrity?

Answer:

- FT-IR Spectroscopy: Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, indole N-H at ~3400 cm⁻¹) .

- NMR (¹H/¹³C): Confirms substitution patterns (e.g., ethoxy group δ 1.3 ppm for CH₃, 3.5-4.0 ppm for CH₂; indole H-3 proton at δ 7.1-7.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (theoretical C₁₃H₁₅NO₃: 233.1052 g/mol) .

Advanced: Which computational models predict the pharmacokinetic behavior of this compound?

Answer:

- Molecular Dynamics (MD): Simulates membrane permeability (e.g., logP prediction via ChemAxon or Schrödinger Suite) .

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps for reactivity) and pKa (carboxylic acid ~3.5) .

- ADMET Prediction Tools: Use SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Basic: What are critical storage conditions to maintain compound stability?

Answer:

- Temperature: Store at –20°C in airtight, light-resistant vials to prevent oxidation .

- Solvent: Dissolve in DMSO (for biological assays) or ethanol (for synthesis), ensuring <1% water to avoid hydrolysis .

- Handling: Use inert atmospheres (N₂/Ar) during weighing to minimize degradation .

Advanced: How can in vitro assays be optimized to study enzyme inhibition by this compound?

Answer:

- Enzyme Selection: Use recombinant human enzymes (e.g., COX-2 for anti-inflammatory studies) with activity validated via fluorometric assays .

- Kinetic Analysis: Employ Michaelis-Menten plots with varying substrate concentrations (0.1–10 mM) to determine IC₅₀ and inhibition type (competitive/uncompetitive) .

- Controls: Include indomethacin (for COX-2) or other reference inhibitors to benchmark potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。